
5,5-Difluoropentan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,5-Difluoropentan-1-ol is a fluorinated alcohol compound. It has a molecular formula of C5H10F2O and an average mass of 124.129 Da . This compound has gained attention in the scientific community due to its potential applications in research and industry.
Molecular Structure Analysis
The molecular structure of this compound consists of five carbon atoms, ten hydrogen atoms, two fluorine atoms, and one oxygen atom . The compound has a density of 1.0±0.1 g/cm³, a boiling point of 120.6±25.0 °C at 760 mmHg, and a vapour pressure of 7.3±0.5 mmHg at 25°C .
Physical and Chemical Properties Analysis
This compound has several notable physical and chemical properties. It has a molar refractivity of 27.0±0.3 cm³, a polar surface area of 20 Ų, and a polarizability of 10.7±0.5 10^-24 cm³ . The compound also has a surface tension of 23.6±3.0 dyne/cm and a molar volume of 119.8±3.0 cm³ .
Applications De Recherche Scientifique
Radical Cations and Solvents
5,5-Difluoropentan-1-ol demonstrates significant relevance in the domain of chemistry, particularly concerning the behavior and stability of radical cations and the properties of solvents. The solvent 1,1,1,3,3,3-hexafluoropropan-2-ol (HFP) showcases extreme properties such as low nucleophilicity, high hydrogen bonding donor strength, low hydrogen bonding acceptor strength, high polarity, and high ionizing power. These characteristics render HFP an ideal solvent for radical cations, playing a pivotal role in EPR spectroscopy and various mechanistic studies involving radical cations as intermediates in reactions like electrophilic aromatic substitution and photochemistry (Eberson et al., 1997).
Biochemical Properties and Enzyme Inhibition
This compound and its derivatives have been investigated for their biochemical properties, particularly as enzyme inhibitors. α-Monofluoromethyl and α-difluoromethyl putrescine, two derivatives of this compound, have shown potent inhibitory activity against rat liver ornithine decarboxylase. These compounds also exhibit varying activities against other enzymes, such as S-adenosyl-L-methionine decarboxylase, diamine oxidase, and mitochondrial monoamine oxidase, highlighting the biochemical versatility of this compound and its derivatives (Danzin et al., 1982).
Synthetic Applications in Organic Chemistry
The compound has been a subject of interest in organic synthesis, particularly in the synthesis of difluoromethylene-containing compounds. The reaction of 5-(Difluoroiodomethyl)-3-phenyl-1,2,4-oxadiazole with various unsaturated compounds in the presence of sodium dithionite and sodium hydrogen carbonate has been reported. This reaction pathway offers a method to synthesize a range of difluoromethylenated compounds, including γ-butyrolactones and tetrahydrofurans, showcasing the utility of this compound in the field of synthetic organic chemistry (Yang et al., 2007).
Propriétés
IUPAC Name |
5,5-difluoropentan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10F2O/c6-5(7)3-1-2-4-8/h5,8H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPCDWSYXWIJMPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCO)CC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10F2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
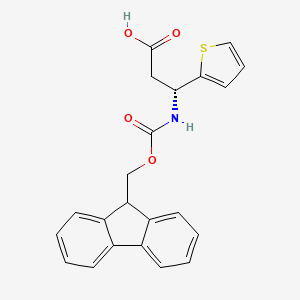
![5-amino-4-(1H-benzo[d]imidazol-2-yl)-1-(4-methoxyphenethyl)-1H-pyrrol-3(2H)-one](/img/structure/B2871504.png)
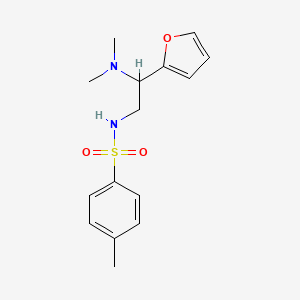
![N-[(3S,4S)-4-Hydroxy-1,1-dioxothiolan-3-yl]-N-methylprop-2-enamide](/img/structure/B2871510.png)

![N-(2,5-dimethoxyphenyl)-2-((3-(4-nitrophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2871512.png)
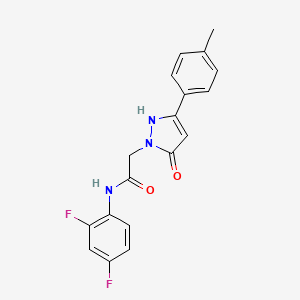
![N~4~-(4-methoxyphenyl)-N~6~-(2-methylpropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2871515.png)
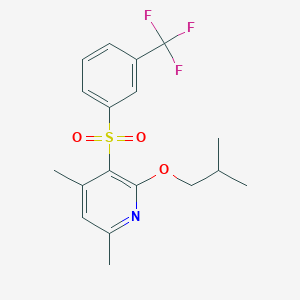
![N-[6-(4-bromophenyl)-2-oxo-2H-pyran-3-yl]-4-chlorobenzenecarboxamide](/img/structure/B2871517.png)
![10-Ethyl-6,10-diazaspiro[4.6]undecane-7,11-dione](/img/structure/B2871520.png)
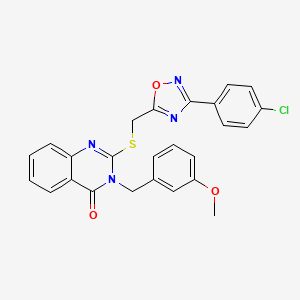
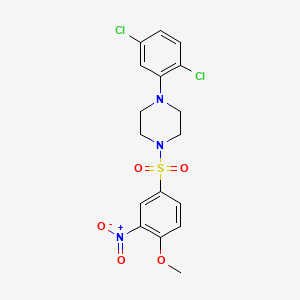
![2-benzyl-5-methyl-4-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2871523.png)
